N-(furan-2-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
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Description
N-(furan-2-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C26H26N4O3 and its molecular weight is 442.519. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Applications
Compounds with structural similarities to the queried chemical have been identified as potential anti-inflammatory agents. For instance, quinazoline-containing H4R compounds have been shown to possess anti-inflammatory properties in vivo, suggesting a potential therapeutic benefit in conditions associated with inflammation (Smits et al., 2008).
Antimicrobial and Antiprotozoal Applications
A series of quinoxaline-based 1,3,4-oxadiazoles have displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating their potential as antimicrobial and antiprotozoal agents. These compounds exhibited significant activity in both in vitro and short-term in vivo models (Patel et al., 2017).
Antitumor Applications
Novel N-substituted angular furoquinolinone derivatives have been synthesized and evaluated for their antitumor activities against various cancer cell lines. Certain derivatives bearing basic amino side chains showed improved antitumor activity, highlighting the potential of these compounds as antitumor agents (Xie et al., 2008).
Antitubercular Applications
Compounds belonging to the 2-(quinolin-4-yloxy)acetamide class have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds were not only active against drug-susceptible strains but also against drug-resistant strains, and they showed no apparent toxicity to certain cell types, indicating their potential as antitubercular agents (Pissinate et al., 2016).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-25(27-18-22-9-5-17-32-22)19-33-23-10-4-6-20-11-12-24(28-26(20)23)30-15-13-29(14-16-30)21-7-2-1-3-8-21/h1-12,17H,13-16,18-19H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCDWZYROKIOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=CO5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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